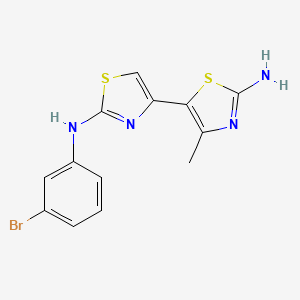![molecular formula C23H25NO3 B3530338 7-methoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B3530338.png)
7-methoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2,4-trimethyl-1,2-dihydroquinoline
Overview
Description
7-methoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2,4-trimethyl-1,2-dihydroquinoline, also known as MMQ, is a quinoline derivative that has shown potential in scientific research applications. MMQ has been found to have a variety of biochemical and physiological effects, making it a promising compound for future research.
Mechanism of Action
The mechanism of action of 7-methoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2,4-trimethyl-1,2-dihydroquinoline is not fully understood, but it has been found to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
7-methoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2,4-trimethyl-1,2-dihydroquinoline has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of 7-methoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2,4-trimethyl-1,2-dihydroquinoline is its high yield synthesis method, which makes it readily available for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 7-methoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2,4-trimethyl-1,2-dihydroquinoline. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory and antioxidant agent, which could have implications for the treatment of a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of 7-methoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2,4-trimethyl-1,2-dihydroquinoline and its potential interactions with other compounds.
Scientific Research Applications
7-methoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2,4-trimethyl-1,2-dihydroquinoline has been found to have potential in a variety of scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(7-methoxy-2,2,4-trimethylquinolin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-16-15-23(2,3)24(21-14-19(27-5)11-12-20(16)21)22(25)13-8-17-6-9-18(26-4)10-7-17/h6-15H,1-5H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBDOOIUFANPTD-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC(=C2)OC)C(=O)C=CC3=CC=C(C=C3)OC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(N(C2=C1C=CC(=C2)OC)C(=O)/C=C/C3=CC=C(C=C3)OC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3530266.png)

![5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B3530273.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B3530276.png)
![2,2-dimethyl-N-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B3530300.png)

![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B3530311.png)
![4-(2-oxo-2H-chromen-3-yl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3530321.png)
![N-[4-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B3530322.png)
![N,N'-2,6-pyridinediylbis[2-(2-methylphenoxy)acetamide]](/img/structure/B3530327.png)

![9-(4-bromophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B3530353.png)